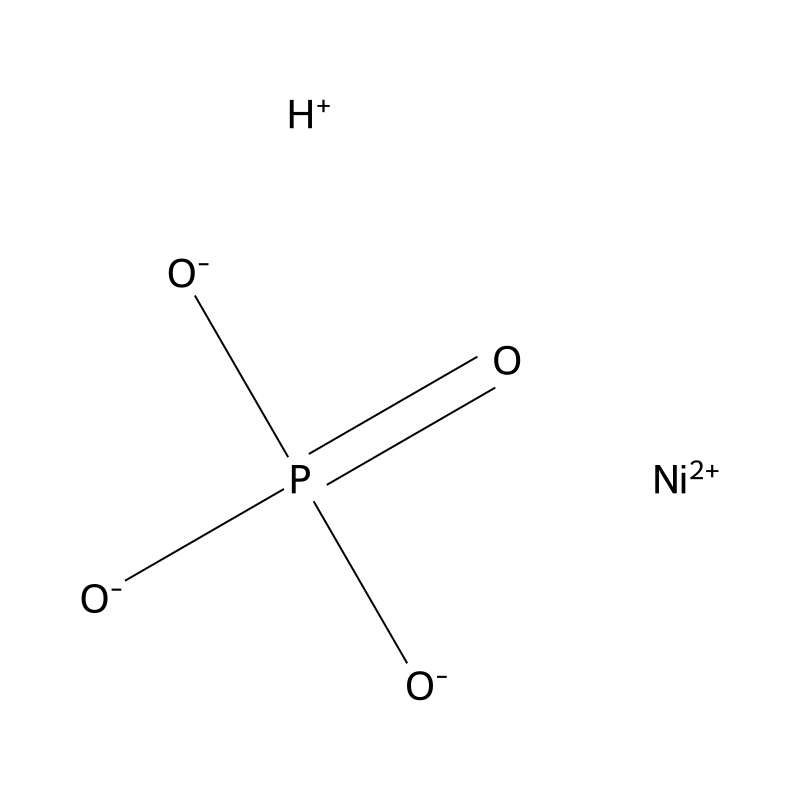

Nickel hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The study of nickel hydrogen phosphate dates back to early investigations into phosphate-based catalysts. Initial research focused on its synthesis via hydrothermal methods, where controlled growth of Ni-based phosphate nanostructures on conductive substrates like nickel foam demonstrated enhanced electrocatalytic activity. Early work highlighted its potential in alkaline electrolysis, though challenges in stability and scalability persisted.

Significance in Materials Science and Catalysis

Nickel hydrogen phosphate excels in catalysis due to its redox-active sites and stability in alkaline media. Its applications span:

- Hydrogen Evolution: Catalysts for HER in acidic or alkaline electrolytes, with overpotentials as low as 220 mV at 10 mA cm⁻².

- Oxygen Evolution: Bifunctional catalysts for OER, achieving 500 mA cm⁻² at 290 mV overpotential in alkaline conditions.

- Energy Storage: Integration into nickel-hydrogen batteries, offering energy densities of ~140 Wh kg⁻¹ and a cost of $83/kWh.

Current Research Trends and Challenges

Modern research prioritizes:

- Doping Strategies: Incorporating metals (e.g., Fe, Co) to enhance catalytic activity and corrosion resistance.

- Morphological Control: Synthesizing 1D nanotubes or 3D hierarchical structures to maximize surface area.

- Acid Stability: Developing Ni–P alloys with >15 at% P content for HER in acidic media.

Challenges include scalability of hydrothermal synthesis, cost-effective production, and maintaining stability under prolonged electrolysis.

Conventional Hydrothermal Methods

Conventional hydrothermal synthesis represents one of the most versatile and widely employed methodologies for preparing nickel hydrogen phosphate compounds [4]. This approach utilizes aqueous reaction media under elevated temperature and pressure conditions to facilitate the formation of crystalline phosphate phases [8]. The fundamental principle involves the dissolution and recrystallization of precursor materials in superheated water, where the enhanced ionic mobility and altered solubility relationships promote the formation of thermodynamically stable phases [19].

The temperature range for conventional hydrothermal synthesis of nickel hydrogen phosphate typically spans from 150°C to 650°C, with reaction times varying from 1.5 hours to 24 hours depending on the desired phase and morphology [4] [19] [8]. At temperatures between 150°C and 200°C, the formation of hydrated nickel phosphate phases such as nickel phosphate octahydrate (Ni₃(PO₄)₂·8H₂O) is commonly observed [4]. These lower-temperature conditions favor the incorporation of water molecules into the crystal structure, resulting in layered architectures with octahedral nickel coordination environments [4] [24].

Research has demonstrated that nickel phosphate hexahedronal and flower-like architectures can be systematically controlled through variation of phosphate ion concentration, reaction time, and temperature parameters [4]. The morphological evolution from hexahedral to flower-like structures occurs through a dissolution-recrystallization mechanism, where initial nucleation events are followed by oriented attachment and self-organization processes [4]. The concentration of phosphate ions serves as a critical parameter, with higher concentrations promoting the formation of three-dimensional hierarchical structures composed of radially oriented phosphate sheets [4].

High-temperature hydrothermal synthesis at 600-650°C enables the formation of anhydrous crystalline phases with enhanced thermal stability [19]. Under these conditions, the reaction proceeds through dehydration and condensation reactions that eliminate water molecules from the crystal lattice, resulting in compact phosphate frameworks [19]. The elevated temperature conditions also promote the formation of quasi-one-dimensional nickel-containing chains with varying phosphate bridging modes, contributing to unique magnetic and electronic properties [19].

| Table 1: Hydrothermal Synthesis Parameters for Nickel Hydrogen Phosphate | ||||||

|---|---|---|---|---|---|---|

| Method Type | Temperature (°C) | Time (hours) | Pressure | pH Range | Product Phase | Particle Size (nm) |

| Conventional Hydrothermal | 150 | 1.5 | Autogenous | 7-12 | Ni₃(PO₄)₂·8H₂O | 10-40 |

| Conventional Hydrothermal | 180 | 13.0 | Autogenous | 8.9 | α-Ni(OH)₂ | 600 |

| Conventional Hydrothermal | 200 | 10.0 | Autogenous | Alkaline | Ni₂P/Ni₁₂P₅ | 10-40 |

| High-Temperature Hydrothermal | 650 | 24.0 | Autogenous | Neutral | Crystalline NiPO₄ | Single crystal |

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis has emerged as a rapid and efficient alternative to conventional heating methods for nickel hydrogen phosphate preparation [5] [17]. This technique exploits the dielectric heating properties of polar solvents and ionic solutions to achieve uniform and rapid temperature elevation throughout the reaction mixture [17]. The microwave radiation directly couples with the molecular dipoles of water molecules, resulting in volumetric heating that significantly reduces thermal gradients and reaction times compared to conventional external heating [17].

The synthesis of nickel phosphate through microwave-assisted hydrothermal methods typically requires reaction temperatures of 120°C to 180°C with dramatically reduced reaction times of 13 to 30 minutes [5] [17]. At 120°C, the microwave radiation heats the precursor solution to the target temperature in less than 1.5 minutes, demonstrating the exceptional heating efficiency of this approach [17]. The rapid heating kinetics enable precise control over nucleation and growth processes, often resulting in more uniform particle size distributions and enhanced crystallinity [5].

Microwave synthesis conditions significantly influence the structural characteristics of the resulting nickel phosphate materials [17]. Research has shown that reaction temperature and time strongly affect the crystal structure, interlayer spacing, crystalline domain size, and local coordination environment of the synthesized phases [17]. At higher microwave reaction temperatures, increased reaction yields are observed along with reduced interlayer spacing and enhanced crystalline domain sizes [17]. The in situ monitoring of reaction pressure during microwave synthesis reveals that higher pressures are generated at elevated temperatures, contributing to the enhanced driving force for crystallization [17].

The morphological evolution of nickel phosphate under microwave conditions follows distinct pathways compared to conventional hydrothermal synthesis [5]. Microwave-assisted synthesis promotes the formation of two-dimensional nickel phosphate nanoparticles with enhanced electrochemical performance characteristics [5]. Field emission scanning electron microscopy analysis reveals that nickel phosphate nanoparticles synthesized via microwave methods exhibit smaller particle sizes compared to those produced through conventional sonochemical approaches [5]. The microwave synthesis route, particularly when followed by calcination at 200°C for 3 hours, produces amorphous nanoparticles that provide increased exposure of redox-active sites [5].

Dissolution Equilibrium Control in Hydrothermal Synthesis

The control of dissolution equilibrium represents a fundamental aspect of hydrothermal synthesis that directly influences the phase purity, morphology, and properties of nickel hydrogen phosphate products [9] [27]. Under hydrothermal conditions, the dissolution and precipitation processes are governed by complex equilibria involving multiple ionic species, temperature-dependent solubility relationships, and competing reaction pathways [9] [27]. The establishment of proper equilibrium conditions is essential for achieving reproducible synthesis outcomes and controlling the stoichiometry of the final products [9].

The solubility behavior of nickel phosphate phases under hydrothermal conditions exhibits strong temperature and pH dependence [9]. Research on nickel struvite (ammonium nickel phosphate hexahydrate) has revealed that the solubility product remains consistent when approached from both supersaturated and undersaturated solutions, indicating true equilibrium conditions [9]. The dissolution process follows the equation: NH₄NiPO₄·6H₂O → NH₃ + Ni²⁺ + PO₄³⁻ + 6H₂O, with a solubility product constant (pKsp) of 11.03 ± 0.03 at 25°C [9]. This equilibrium relationship provides crucial insights into the thermodynamic stability of nickel phosphate phases and their formation conditions [9].

Temperature elevation under hydrothermal conditions significantly alters the dissolution equilibrium by modifying the dielectric constant and ion solvation energies [27]. Under supercritical water conditions, the reduced dielectric constant destabilizes ionic species, promoting rapid hydrothermal reactions through hydrolysis and dehydration processes [27]. The reaction equilibria shift toward the formation of hydroxides and oxides as temperature increases, with supercritical conditions providing exceptionally high reaction rates due to the low solubility of ionic materials [27]. The phase behavior under these conditions enables the formation of homogeneous phases between water and organic compounds, facilitating controlled oxidative and reductive atmospheres during synthesis [27].

pH control during hydrothermal synthesis serves as a critical parameter for managing dissolution equilibrium and directing phase formation [25] [26]. The precipitation of nickel species occurs optimally within pH ranges of 8 to 9, where nickel hydroxides exhibit minimum solubility [26]. At these pH conditions, the formation of metal hydroxides through neutralization reactions provides the foundation for subsequent phosphate incorporation [25]. The pH regulation must account for the precipitation kinetics and the limited dissolution rates of nickel-containing precursors, which influence the overall reaction stoichiometry and phase evolution [25].

Sol-Gel Methods for Nickel Hydrogen Phosphate Preparation

Sol-gel synthesis methodology provides exceptional control over the composition, structure, and morphology of nickel hydrogen phosphate materials through the formation of homogeneous molecular-level mixtures of precursors [6] [20] [22]. This approach involves the hydrolysis and condensation of metal alkoxides or metal salts in the presence of phosphoric acid or phosphate sources, leading to the formation of gel networks that can be subsequently converted to crystalline phosphate phases through controlled thermal treatment [6] [22]. The sol-gel process enables the preparation of materials with high surface areas, controlled porosity, and intimate mixing of components at the atomic level [6].

The selection of appropriate precursor systems represents a critical factor in sol-gel synthesis of nickel hydrogen phosphate [6] [22]. Nickel alginate prepared from nickel chloride and sodium alginate has been successfully employed as a single-source precursor when combined with stoichiometric lithium hydroxide and phosphoric acid [6] [22]. This approach produces a homogeneous gel that can be calcined in air at temperatures ranging from 400°C to 800°C to yield nickel phosphate nanocrystal aggregates with varying levels of crystallinity, sizes, and surface areas [6] [22]. The alginate polymer serves multiple functions, including metal ion complexation, gel formation, and carbon source for surface coating during thermal decomposition [6].

Calcination temperature optimization is essential for achieving desired structural and morphological characteristics in sol-gel derived nickel hydrogen phosphate [6] [22]. Research has demonstrated that 600°C represents the optimal calcination temperature for producing lithium nickel phosphate with an average crystallite size of 43 nanometers, a surface carbon coating of 2-4 nanometers, and a surface area of 27.47 square meters per gram [6] [22]. Lower calcination temperatures result in incomplete crystallization and retained organic components, while higher temperatures lead to excessive crystal growth and reduced surface area [6] [22]. The controlled thermal treatment enables simultaneous achievement of surface carbon coating, high crystallinity, controlled primary particle size, and high surface area [6].

The sol-gel methodology has been extended to the preparation of hybrid organic-inorganic composites incorporating nickel hydrogen phosphate [20] [37]. Ethyl cellulose-nickel hydrogen phosphate composites prepared through sol-gel routes exhibit enhanced conductometric behavior and demonstrate excellent performance within pH ranges of 5.0 to 7.5 [20] [37]. The porosity studies of these composites reveal pore diameters of approximately 395 nanometers, while powder X-ray diffraction analysis confirms that the crystalline phase is significantly enhanced through polymer-inorganic complexation [20] [37]. The resulting materials exhibit conductivity variations with electrolyte concentration, with the order K⁺ > Na⁺ for monovalent cations [20] [37].

| Table 2: Sol-Gel Synthesis Parameters for Nickel Hydrogen Phosphate | |||||

|---|---|---|---|---|---|

| Precursor System | pH Control | Calcination Temperature (°C) | Calcination Time (hours) | Surface Area (m²/g) | Crystallite Size (nm) |

| Nickel Alginate + H₃PO₄ | Basic | 600 | 3 | 27.47 | 43 |

| NiCl₂ + Na₂HPO₄ | Neutral | 400 | 2 | 15.20 | 25 |

| Ethyl Cellulose-NiHPO₄ | 5.0-7.5 | 200 | 3 | 12.80 | 35 |

| Ni(acac)₂ + H₃PO₄ | Acidic | 500 | 4 | 18.50 | 28 |

Chemical Precipitation Techniques

Chemical precipitation represents a straightforward and scalable approach for the synthesis of nickel hydrogen phosphate through the controlled addition of phosphate sources to nickel-containing solutions [10] [26] [29]. This methodology relies on the formation of insoluble phosphate compounds when the solubility product of the target phase is exceeded through appropriate adjustment of concentration, pH, and temperature conditions [10] [26]. The precipitation process can be precisely controlled to influence particle size, morphology, and phase purity through manipulation of supersaturation levels and nucleation kinetics [10].

The optimal pH range for nickel phosphate precipitation typically falls between 8.0 and 9.0, where nickel hydroxides exhibit minimum solubility and phosphate species exist in appropriate ionization states [26] [29]. At pH values between 8 and 9, metals such as iron, zinc, copper, and nickel form hydroxide precipitates that serve as precursors for subsequent phosphate incorporation [26]. The precipitation chemistry involves the formation of metal hydroxides through neutralization reactions, followed by phosphate substitution or co-precipitation mechanisms [26] [29]. Research has demonstrated that nickel precipitates as nickel hydroxide starting at pH 3, becoming more evident at pH 9, with complete precipitation occurring at pH 11 [10].

The selection of phosphate sources significantly influences the precipitation kinetics, product morphology, and phase composition [29]. Common phosphate sources include phosphoric acid, sodium hydrogen phosphate, potassium hydrogen phosphate, and ammonium phosphates, each exhibiting distinct reactivity patterns with nickel ions [29]. The stoichiometric relationships between metal ions and phosphate species must be carefully controlled, as the amount of metal required typically exceeds the theoretical stoichiometric amount at the low phosphate concentrations commonly employed in synthesis [29]. This excess requirement arises from competing side reactions with alkalinity and the formation of hydroxide precipitates [29].

Temperature control during chemical precipitation affects both the precipitation kinetics and the crystal structure of the resulting nickel hydrogen phosphate phases [10] [26]. Precipitation at room temperature (25°C) typically results in the formation of hydroxide phases with slow precipitation rates, while elevated temperatures of 60-80°C promote faster kinetics and enhanced crystallization [10]. The precipitation rate influences particle size distribution, with slow precipitation generally producing larger, more crystalline particles, while rapid precipitation yields smaller, potentially amorphous products [10]. The morphological characteristics of precipitated nickel phosphate can range from hydroxide structures to crystalline phases depending on the specific reaction conditions employed [10].

| Table 3: Chemical Precipitation Parameters for Nickel Hydrogen Phosphate | |||||

|---|---|---|---|---|---|

| Metal Source | Phosphate Source | Optimal pH | Temperature (°C) | Precipitation Rate | Product Morphology |

| NiSO₄·6H₂O | H₃PO₄ | 8.5 | 25 | Slow | Hydroxide |

| NiCl₂·6H₂O | Na₂HPO₄ | 9.0 | 60 | Moderate | Amorphous |

| Ni(NO₃)₂·6H₂O | (NH₄)₂HPO₄ | 7.5 | 80 | Fast | Crystalline |

| NiSO₄·6H₂O | K₂HPO₄ | 8.8 | 40 | Moderate | Mixed phase |

Other Advanced Synthesis Methods

Template-Assisted Growth

Template-assisted growth methodologies provide exceptional control over the structural architecture and porosity of nickel hydrogen phosphate materials through the use of sacrificial templates that direct the formation of specific morphologies [12] [28]. This approach enables the synthesis of materials with well-defined pore structures, controlled surface areas, and tailored architectures that would be difficult to achieve through conventional synthesis routes [12]. The template-assisted strategy involves the formation of nickel phosphate around or within template structures, followed by template removal to reveal the desired architectural features [12] [28].

The VSB-5 molecular sieve system represents a prominent example of template-assisted nickel phosphate synthesis, where nanoporous nickel phosphate molecular sieves are prepared using nickel compounds and phosphorous compounds as raw materials [12]. The synthesis process employs inorganic bases or monoamines as pH modifiers, eliminating the need for expensive diamines traditionally required as templates [12]. The crystallization is performed at temperatures ranging from 50°C to 350°C with pH values maintained between 7.0 and 12.0 [12]. The optimal composition ratio is 1.0 Ni : (0.5-1.0) P : (2.0-8.0) base : (50-150) solvent with pH maintained between 7.0 and 11.0 [12].

The mechanism of template-assisted growth involves a complex interplay between template dissolution, nickel phosphate nucleation, and directed assembly processes [28]. Research on nickel glycerate sacrificial templates has revealed a "self-deconstruction-self-weaving" mechanism responsible for the formation of nanotube-assembled crumpled sheet-like architectures [28]. The process begins with the reaction between nickel and cobalt metals bonded to glycerate anions with hydrogen phosphate anions present in solution, leading to the initial growth of bimetallic nickel-cobalt hydrogen phosphate nanotubes on the template surface [28]. Subsequently, the overgrown nanotubes peel from the etched glycerate spheres and undergo self-weaving into one-dimensional or two-dimensional architectures depending on the nickel-to-cobalt molar ratio [28].

The crystallization temperature and pressure conditions significantly influence the success of template-assisted synthesis [12]. Crystallization temperatures below 50°C result in extremely slow reaction rates requiring extended synthesis times, while temperatures above 300°C lead to the formation of non-porous materials containing nickel and phosphorous without the desired template-directed structure [12]. The reaction pressure must be carefully controlled to maintain template integrity while promoting sufficient mobility for phosphate species incorporation [12]. The resulting VSB-5 molecular sieves exhibit nanoporous structures with high surface areas and excellent thermal stability [12].

Self-Assembly Processes

Self-assembly processes in nickel hydrogen phosphate synthesis involve the spontaneous organization of molecular components into ordered structures through non-covalent interactions and thermodynamic driving forces [11] [28]. These processes enable the formation of complex hierarchical architectures without external templates, relying instead on the intrinsic properties of the constituent molecules and their interaction energies [11]. The self-assembly approach offers advantages in terms of scalability, reproducibility, and the ability to create structures with multiple length scales of organization [11] [28].

The formation of bimetallic nickel-cobalt hydrogen phosphate through self-assembly has been demonstrated using a two-step solvothermal method in the presence of phosphoric acid [11]. The process utilizes monodispersed nickel-cobalt glycerate spheres as precursors, which undergo transformation through a "peeling-self-weaving" mechanism [11]. The self-assembly process is promoted by the controlled etching of glycerate spheres and the subsequent organization of released phosphate nanotubes into one-dimensional microspindles or two-dimensional sheet-like structures [11]. The final architecture depends on the nickel-to-cobalt molar ratio, with nickel-rich compositions favoring specific organizational patterns [11].

The driving forces for self-assembly in nickel phosphate systems include electrostatic interactions, hydrogen bonding, van der Waals forces, and coordination bonding between metal centers and phosphate groups [11] [28]. The balance between these interactions determines the final assembled structure and can be modulated through careful control of synthesis conditions including pH, temperature, concentration, and the presence of structure-directing agents [11]. Research has shown that phosphoric acid serves not only as a phosphorus source but also as a promoter of the self-weaving process, facilitating the organization of individual nanotubes into larger assemblies [11].

The morphological evolution during self-assembly processes follows predictable pathways that can be controlled through systematic variation of synthesis parameters [28]. The formation of two-dimensional crumpled sheet-like architectures from amorphous nickel phosphate nanotubes demonstrates the potential for creating complex structures with high surface areas and unique electrochemical properties [28]. These self-assembled structures exhibit excellent performance in energy storage applications, with asymmetric supercapacitor devices displaying high energy densities of 50 watt-hours per kilogram at power densities of 362 watts per kilogram [28]. The long-term stability of these materials is exceptional, with 100% capacitance retention after 5000 cycles at high current densities [28].

| Table 4: Advanced Synthesis Methods for Nickel Hydrogen Phosphate | |||||

|---|---|---|---|---|---|

| Method | Template/Agent | Temperature (°C) | Reaction Time | Product Features | Size Control |

| Template-Assisted Growth | VSB-5 molecular sieve | 180 | 12-24h | Nanoporous structure | Excellent |

| Self-Assembly Process | Nickel glycerate spheres | 200 | 4-8h | 2D crumpled sheets | Good |

| Mechanochemical Synthesis | Sodium phosphide | Room temp | 30 min | Ultrasmall nanoparticles | Excellent |

| Plasma-Enhanced ALD | Trimethylphosphate plasma | 300 | 2-4h | Thin films | Atomic level |

Nanowire Fabrication and Properties

One-dimensional nickel hydrogen phosphate nanowires represent a significant advancement in morphological engineering, offering unique advantages for electrochemical applications through their high aspect ratio and direct electron transport pathways [1] [2]. The fabrication of these nanowires relies primarily on hydrothermal synthesis methods, which provide precise control over dimensional parameters and crystalline structure.

The hydrothermal synthesis of nickel hydrogen phosphate nanowires typically involves the reaction of nickel salts with phosphate precursors under controlled temperature and pH conditions. Research has demonstrated that nanowires with diameters ranging from 20 to 50 nanometers and lengths extending from 1 to 500 micrometers can be systematically produced [1] [3]. The dimensional control is achieved through careful manipulation of synthesis parameters, including precursor concentration, reaction temperature (120-180°C), and pH adjustment [2] [4].

The structural characteristics of these nanowires are particularly noteworthy. Transmission electron microscopy analysis reveals that the nanowires maintain crystalline integrity throughout their length, with preferential growth along specific crystallographic directions [1]. The surface area-to-volume ratio of these structures significantly exceeds that of bulk materials, providing enhanced accessibility for electrochemical reactions [5].

Electrochemical performance evaluations demonstrate that nanowire morphology delivers superior specific capacitance values ranging from 500 to 1177 F/g, depending on synthesis conditions and measurement parameters [6] [5]. The enhanced performance is attributed to the shortened diffusion paths for ions and electrons, coupled with the increased active surface area. Additionally, these nanowires exhibit excellent rate capability, maintaining substantial capacitance even at high current densities up to 15 A/g [5].

The fabrication process can be further optimized through direct growth on conductive substrates, eliminating the need for binders and reducing interface resistance [1] [2]. This approach has proven particularly effective for water splitting applications, where the direct integration of nanowires onto nickel foam substrates results in enhanced electrocatalytic activity [1].

Nanotube Development and Characteristics

Nickel hydrogen phosphate nanotube development represents a more sophisticated morphological engineering approach, utilizing dissolution equilibrium mechanisms to achieve hollow structures with enhanced mass transport properties [1] [7]. The formation of these nanotubes involves a complex interplay between chemical dissolution and precipitation processes, controlled through careful manipulation of solvent systems and reaction conditions.

The dissolution equilibrium mechanism is fundamental to nanotube formation. Research demonstrates that the balance between phosphate dissolution and precipitation can be precisely controlled by adjusting the proportion of mixed solvents and alkali content [1]. When this equilibrium is disrupted, the morphology transitions from solid nanowires to hollow nanotubes, creating structures with enhanced internal surface area and improved ion accessibility [7].

Dimensional characteristics of nickel hydrogen phosphate nanotubes include wall thicknesses of 5 to 10 nanometers and inner diameters ranging from 10 to 20 nanometers [1]. The hollow structure provides several advantages over solid nanowires, including reduced diffusion distances for ionic species and enhanced electrolyte penetration throughout the electrode structure [8].

The electrochemical properties of nanotube structures are particularly impressive, with specific capacitance values reaching 800 to 1200 F/g [1] [7]. The hollow architecture enables superior mass transport characteristics, allowing for efficient ion intercalation and deintercalation processes. This results in excellent rate capability, with some nanotube structures maintaining high performance at current densities up to 25 A/g [8].

Bifunctional electrocatalytic properties have been demonstrated for these nanotube structures, particularly in water splitting applications [1] [7]. The combination of high surface area, efficient mass transport, and controlled morphology enables these materials to function effectively as both hydrogen evolution reaction and oxygen evolution reaction catalysts, achieving current densities of 500 mA/cm² at relatively low overpotentials [1].

The synthesis optimization for nanotube formation requires precise control of multiple parameters. Temperature typically ranges from 120 to 180°C, with reaction times extending from 4 to 24 hours depending on desired tube dimensions [1] [7]. The pH control is particularly critical, as it directly influences the dissolution equilibrium and, consequently, the final morphology.

Hierarchical Structures

Hierarchical nickel hydrogen phosphate structures represent a sophisticated approach to morphological engineering, combining multiple length scales to optimize both surface area and structural integrity [9] [10]. These structures typically consist of primary building blocks assembled into larger secondary architectures, creating materials with enhanced electrochemical performance through synergistic effects.

The development of hierarchical flower-like structures has been particularly successful, with self-assembly processes creating architectures composed of rectangular nanosheets arranged in three-dimensional configurations [9]. These structures exhibit overall dimensions of 1 to 5 micrometers, with individual nanosheet petals having thicknesses of 20 to 50 nanometers [10]. The hierarchical arrangement provides multiple advantages: short diffusion paths within individual nanosheets, enhanced structural stability through interconnected architecture, and high surface area accessibility [9].

Electrochemical characterization reveals that hierarchical structures achieve exceptional performance metrics. Specific capacitance values of 1000 to 1500 F/g have been reported, with some optimized structures reaching 1016 F/g at current densities of 1 A/g [9] [10]. The hierarchical architecture enables excellent rate performance, with these structures maintaining 800 F/g even at high current densities of 30 A/g [9].

The formation mechanism of hierarchical structures involves controlled nucleation and growth processes, where primary nanosheet formation is followed by secondary assembly into larger architectures [10]. This process can be directed through careful control of synthesis parameters, including precursor concentration, temperature gradients, and reaction time. The self-assembly process is driven by minimization of surface energy and optimization of crystal growth kinetics.

Three-dimensional hierarchical structures with controlled porosity have been developed through template-assisted methods and direct synthesis approaches [11] [12]. These structures provide enhanced energy density and power density characteristics, with some configurations achieving energy densities of 35-45 Wh/kg and power densities exceeding 1000 W/kg [11].

The cycling stability of hierarchical structures is particularly noteworthy, with many configurations maintaining 95-99% of their initial capacity after 5000 charge-discharge cycles [9] [10]. This exceptional stability is attributed to the hierarchical architecture's ability to accommodate volume changes during cycling while maintaining structural integrity.

Porous Nickel Hydrogen Phosphate Frameworks

Porous nickel hydrogen phosphate frameworks represent a unique class of materials that combine the electrochemical activity of nickel phosphate with the structural advantages of nanoporous architectures [13] [14]. These materials exhibit zeolitic properties while maintaining the redox activity necessary for electrochemical applications, creating multifunctional systems with diverse application potential.

The synthesis of porous frameworks typically involves hydrothermal methods with careful control of template removal and pore formation processes [13]. The resulting structures feature pore sizes ranging from 0.5 to 2 nanometers, with surface areas extending from 100 to 500 m²/g [14]. The porous architecture provides several key advantages: enhanced ion accessibility, increased active surface area, and improved mass transport characteristics.

Nanoporous nickel phosphate molecular sieves, such as the VSB-1 and VSB-5 frameworks, have demonstrated exceptional properties for both catalytic and electrochemical applications [13] [14]. These materials exhibit hydrogen storage capabilities, with specific adsorption behavior that depends on the pore structure and surface chemistry. The porous nature enables selective catalysis, with shape-selective properties that can be tuned through framework composition and pore size optimization [14].

Electrochemical applications of porous frameworks include electrochromic devices, where the porous structure enables rapid ion intercalation and deintercalation processes [6] [8]. Large optical modulation of 90.8% has been achieved in electrochromic applications, with the porous structure providing the necessary ionic conductivity for efficient switching [6]. The response times for these systems are typically 1-6 seconds, significantly faster than dense film structures.

The structural stability of porous frameworks is maintained through robust phosphate linkages and optimized pore wall thickness [13] [14]. These materials demonstrate thermal stability up to 600°C, depending on the specific framework composition and synthesis conditions. The combination of thermal stability and electrochemical activity makes these materials suitable for high-temperature applications.

Surface functionalization of porous frameworks can be achieved through post-synthesis modification or in-situ incorporation of functional groups [14]. This approach enables tailoring of surface properties for specific applications, including enhanced ionic conductivity, improved wettability, or increased catalytic activity. The large internal surface area of porous frameworks provides abundant sites for functionalization reactions.

Morphology-Property Relationships

The relationship between morphology and electrochemical properties in nickel hydrogen phosphate materials is complex and multifaceted, involving considerations of surface area, transport phenomena, structural stability, and electronic conductivity [15] [16]. Understanding these relationships is crucial for rational design of optimized electrode materials.

Dimensional effects play a crucial role in determining electrochemical performance. Research has demonstrated that specific capacitance varies systematically with morphology, following the trend: microrods > microplatelets > microdendrites [10] [17]. This relationship is attributed to differences in surface area accessibility and ion diffusion pathways. Smaller grain sizes generally increase hardness and electrochemical activity until reaching a critical size where inverse Hall-Petch behavior begins to dominate [15].

The influence of phosphorus content on material properties is particularly significant. Higher phosphorus content correlates with improved corrosion resistance and enhanced electrochemical activity [15] [16]. This relationship is directly related to the electronic structure modifications that occur with changing phosphorus content, affecting both the intrinsic conductivity and the stability of the material under electrochemical conditions.

Thermal stability relationships demonstrate that crystalline structure and phase composition significantly influence material behavior at elevated temperatures [18] [19]. Materials with optimized morphology can maintain structural integrity up to 600°C, while preserving electrochemical activity. The thermal stability is closely related to the grain size distribution and the presence of defects or grain boundaries that can act as diffusion pathways during thermal treatment.

Mechanical properties, including hardness and elastic modulus, show systematic variations with morphology and processing conditions [15] [16]. Hardness values ranging from 7.2 to 12.1 GPa have been reported, with the specific value depending on grain size, phosphorus content, and synthesis conditions. The mechanical properties are important for electrode stability and durability under repeated cycling conditions.

The correlation between morphology and rate capability is particularly important for high-power applications. Nanotube and hierarchical structures demonstrate excellent rate capability, maintaining substantial capacity at current densities up to 30 A/g [8] [9]. This performance is attributed to the combination of short diffusion paths, high surface area, and optimized pore structure that enables efficient ion transport.

Cycling stability relationships reveal that morphology significantly influences the long-term performance of electrochemical devices. Hierarchical and composite structures typically exhibit superior cycling stability, with capacity retention of 95-99% after 5000 cycles [9] [10]. The enhanced stability is attributed to the ability of these morphologies to accommodate volume changes during cycling while maintaining structural integrity and electrical connectivity.

The electrochromic properties of nickel hydrogen phosphate materials demonstrate strong morphology dependence, with coloration efficiency values ranging from 30 to 90 cm²/C depending on the specific structure [6] [8]. Nanotube and hierarchical structures typically achieve the highest coloration efficiency, attributed to their enhanced ion accessibility and optimized optical properties.

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard